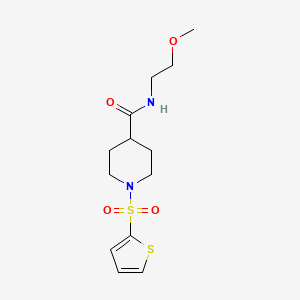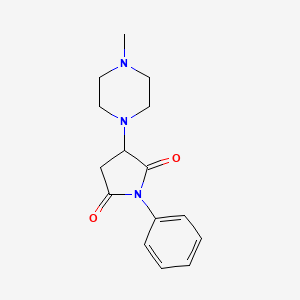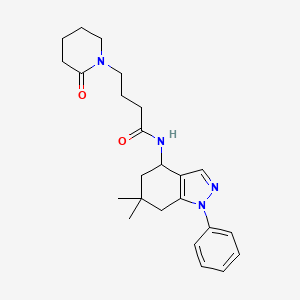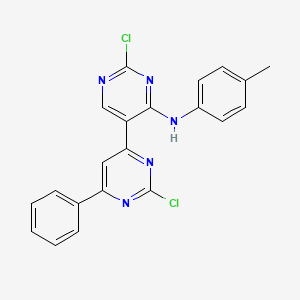![molecular formula C15H19N5O B5178402 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since been used to protect humans from mosquito and tick-borne diseases. DEET is a colorless, oily liquid with a mild odor and is highly effective in repelling a wide range of insects.
Mécanisme D'action
DEET's mechanism of action involves its ability to interfere with the insect's ability to detect and locate its prey. Insects rely on their olfactory receptors to detect the presence of their prey and to locate them. DEET works by blocking these receptors, making it difficult for the insect to locate its prey.
Biochemical and Physiological Effects
DEET has been found to have minimal toxicity in humans and animals. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been found to be toxic to some aquatic organisms, such as fish and amphibians.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is widely used in laboratory experiments to study the behavior of insects and their response to repellents. It is highly effective in repelling a wide range of insects, making it an ideal choice for laboratory experiments. However, DEET can also be toxic to some insects, which can affect the outcome of experiments.
Orientations Futures
There are several areas of research that can be explored in the future with regards to DEET. One area of research is to develop new and more effective insect repellents that have fewer side effects and are more environmentally friendly. Another area of research is to study the long-term effects of DEET exposure on humans and animals. Finally, more research is needed to understand the mechanism of action of DEET and to develop new insecticides based on this knowledge.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is highly effective in repelling a wide range of insects and is widely used in laboratory experiments. While DEET has been found to have minimal toxicity in humans and animals, more research is needed to understand its long-term effects and to develop new and more effective insect repellents.
Méthodes De Synthèse
DEET is synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with diethylamine, followed by a reaction with pyridine and finally with 2-chloropyrazine. The final product is then purified through a distillation process to obtain pure DEET.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repelling properties. It has been shown to be highly effective in repelling mosquitoes, ticks, and other biting insects. DEET works by blocking the insect's olfactory receptors, making it difficult for them to locate their target.
Propriétés
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-20(4-2)14-12(6-5-7-18-14)10-19-15(21)13-11-16-8-9-17-13/h5-9,11H,3-4,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYPHCNBHQFZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5178327.png)
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)

![1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)

![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)

![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)
